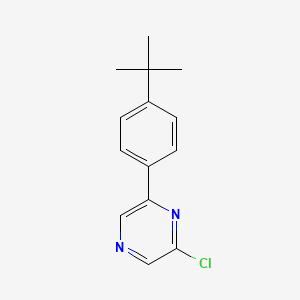

2-(4-(tert-Butyl)phenyl)-6-chloropyrazine

Description

Historical Perspectives on Pyrazine (B50134) Derivatives in Organic Synthesis

The study of pyrazine chemistry dates back to the 19th century, with one of the earliest reports by Laurent in 1844. researchgate.net The fundamental pyrazine structure, a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions, has since become a cornerstone of heterocyclic chemistry. nih.gov Early synthetic methods, such as the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879, established foundational routes to this heterocyclic system. youtube.com Over the decades, the field has evolved from the synthesis of simple pyrazines to the development of complex, highly functionalized derivatives. These advancements have been driven by the discovery of pyrazine-containing natural products and the recognition of their vast potential in various commercial applications, including pharmaceuticals and fragrances. researchgate.netresearchgate.net

Academic Significance of Halogenated Pyrazines in Chemical Transformations

Halogenated pyrazines, particularly chloropyrazines, are of immense academic and industrial significance due to their unique reactivity. The pyrazine ring is inherently electron-deficient owing to the presence of two electronegative nitrogen atoms. The addition of a halogen atom, such as chlorine, further withdraws electron density, making the carbon atoms of the ring highly electrophilic. This electronic feature renders chloropyrazines exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. rsc.org The chlorine atom acts as an excellent leaving group, which can be readily displaced by a wide array of nucleophiles, including amines, thiols, and alkoxides. youtube.comrsc.org This reactivity makes chloropyrazines versatile and valuable intermediates in organic synthesis, providing a reliable handle for constructing more complex molecular architectures, a property widely exploited in the synthesis of agrochemicals and pharmaceuticals. nih.govrsc.org

Structural Context of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine within Contemporary Heterocyclic Research

Within the landscape of modern heterocyclic chemistry, 2-(4-(tert-butyl)phenyl)-6-chloropyrazine stands out as a strategically designed building block. Its structure is a convergence of three key chemical motifs. First, the pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including several FDA-approved drugs. nih.govresearchgate.net Second, the chloro substituent at the 6-position provides a crucial point for chemical modification via the aforementioned nucleophilic substitution reactions. rsc.org Third, the 4-(tert-butyl)phenyl group is a bulky, lipophilic moiety frequently incorporated into molecules to enhance binding affinity with biological targets or to modulate physical properties such as solubility and solid-state packing in materials science. rsc.orgresearchgate.net The combination of a biologically relevant core, a reactive handle, and a sterically significant substituent makes this compound a valuable precursor for creating diverse and complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-16-9-13(15)17-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPSONZYIILSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587809 | |

| Record name | 2-(4-tert-Butylphenyl)-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943997-52-2 | |

| Record name | 2-(4-tert-Butylphenyl)-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Synthetic Routes and Methodologies

While specific literature detailing a multi-gram synthesis of 2-(4-(tert-butyl)phenyl)-6-chloropyrazine is not widely published, its preparation can be confidently achieved using well-established cross-coupling methodologies. The most logical and precedented approach is the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov This reaction would involve the palladium-catalyzed coupling of 2,6-dichloropyrazine (B21018) with 4-(tert-butyl)phenylboronic acid.

This regioselective transformation is typically carried out in the presence of a palladium catalyst (e.g., a Pd(PPh₃)₄ or a more advanced pincer complex), a base (such as K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (like toluene, dioxane, or a water/toluene mixture). nih.govresearchgate.net The reaction selectively replaces one chlorine atom due to stoichiometric control of the boronic acid, yielding the desired monosubstituted product. The higher reactivity of the second chlorine atom allows for subsequent, different coupling reactions if desired, further highlighting the utility of this intermediate.

Purification and Isolation Techniques

Following the synthesis, 2-(4-(tert-butyl)phenyl)-6-chloropyrazine would be isolated and purified using standard laboratory techniques. The typical workup procedure involves quenching the reaction, followed by extraction of the product into an organic solvent. Purification is commonly achieved through flash column chromatography on silica (B1680970) gel, which separates the desired product from unreacted starting materials, the catalyst, and any bis-coupled byproducts. For achieving high purity, a final recrystallization step from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, can be employed.

Physicochemical Properties

The key identifying and physical properties of 2-(4-(tert-butyl)phenyl)-6-chloropyrazine are summarized in the table below. Properties such as melting point and solubility are not extensively documented in public literature but are crucial for its handling and use in further synthetic applications.

| Property | Value |

| CAS Number | 943997-52-2 |

| Molecular Formula | C₁₄H₁₅ClN₂ |

| Molecular Weight | 246.74 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like CH₂Cl₂, CHCl₃, and THF |

Spectroscopic Analysis

The structural identity of 2-(4-(tert-butyl)phenyl)-6-chloropyrazine is unequivocally confirmed by a combination of spectroscopic methods. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed in the following table.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Pyrazine (B50134) Ring Protons: Two singlets or narrow doublets expected in the aromatic region (~8.5-9.0 ppm). Phenyl Ring Protons: Two doublets (AA'BB' system) expected in the aromatic region (~7.5-7.8 ppm). tert-Butyl Protons: A sharp singlet integrating to 9 protons, expected in the aliphatic region (~1.3-1.4 ppm). acdlabs.com |

| ¹³C NMR | Pyrazine Ring Carbons: Four distinct signals expected in the aromatic region (~140-160 ppm). Phenyl Ring Carbons: Four distinct signals expected (~125-155 ppm), including the ipso-carbon attached to the pyrazine and the quaternary carbon attached to the tert-butyl group. tert-Butyl Carbons: Two signals expected: one quaternary carbon (~35 ppm) and one methyl carbon (~31 ppm). mdpi.com |

| IR Spectroscopy | C-H stretching: Aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches from the tert-butyl group (<3000 cm⁻¹). C=N and C=C stretching: Characteristic absorptions for the pyrazine and phenyl aromatic systems in the 1400-1600 cm⁻¹ region. C-Cl stretching: Signal expected in the fingerprint region (typically 1000-1100 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z ≈ 246. Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 248 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

Chemical Reactivity and Transformations

The primary mode of reactivity for 2-(4-(tert-butyl)phenyl)-6-chloropyrazine is nucleophilic aromatic substitution (SNAr) at the C-6 position. The electron-deficient nature of the pyrazine (B50134) ring system strongly activates the C-Cl bond towards attack by nucleophiles. zenodo.org This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to restore aromaticity. nih.gov

This facile substitution allows the chlorine atom to be replaced by a diverse range of functional groups. Common transformations include:

Amination: Reaction with primary or secondary amines to form aminopyrazine derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to produce ethers.

Thiolation: Reaction with thiols to generate thioethers.

These transformations are fundamental for using 2-(4-(tert-butyl)phenyl)-6-chloropyrazine as an intermediate to build larger, more complex molecules with tailored properties. rsc.org

Computational and Theoretical Chemistry Studies on 2 4 Tert Butyl Phenyl 6 Chloropyrazine

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in dissecting the electronic architecture of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine. These calculations provide a fundamental understanding of how electrons are distributed across the molecule, which in turn governs its chemical personality.

Electron Density Mapping and Reactivity Prediction

Electron density mapping illustrates the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. In 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine, the pyrazine (B50134) ring, with its two nitrogen atoms, acts as an electron-withdrawing group, leading to an imbalanced electron density distribution. researchgate.net This effect is amplified by the presence of the electronegative chlorine atom. Conversely, the 4-(tert-butyl)phenyl substituent functions as an electron-donating group.

The molecular electrostatic potential (MESP) map is a powerful tool derived from electron density calculations. For related molecules, MESP analysis has been used to identify reactive sites for electrophilic and nucleophilic attacks. bhu.ac.in In 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine, the MESP would likely show a region of positive potential around the pyrazine ring, particularly near the carbon attached to the chlorine, and a more negative potential around the electron-rich phenyl ring.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comnih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov

For 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine, theoretical considerations based on related structures suggest a distinct separation of these frontier orbitals. rsc.org

LUMO: The LUMO is expected to be predominantly localized on the electron-deficient chloropyrazine ring. This low-energy unoccupied orbital makes the ring system susceptible to accepting electrons from a nucleophile, which is a hallmark of nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.org Studies on similar aryl-substituted heterocyclic systems confirm that the LUMO is often localized on the acceptor moiety. rsc.org

HOMO: The HOMO is anticipated to have a significant contribution from the electron-rich 4-(tert-butyl)phenyl ring. rsc.org This orbital is the source of electrons for reactions where the molecule acts as a nucleophile.

The interaction between these orbitals is key to understanding reaction mechanisms. For instance, in an SNAr reaction, the HOMO of an incoming nucleophile interacts with the LUMO of the chloropyrazine ring, initiating the substitution process. taylorandfrancis.com The specific energies and distributions of these orbitals can be fine-tuned by altering substituents, a strategy often used in designing molecules with specific electronic properties. rsc.org

| Orbital | Expected Localization | Predicted Energy (Arbitrary Units) | Role in Reactivity |

|---|---|---|---|

| HOMO | 4-(tert-Butyl)phenyl Ring | -8.5 eV | Electron Donation (Nucleophilicity) |

| LUMO | Chloropyrazine Ring | -1.2 eV | Electron Acceptance (Electrophilicity) |

| HOMO-LUMO Gap | N/A | 7.3 eV | Indicator of Chemical Stability/Reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine are critical to its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's preferred shapes and dynamic behavior.

The central point of conformational flexibility in this molecule is the single bond connecting the phenyl and pyrazine rings. The rotation around this bond determines the relative orientation of the two aromatic systems. The bulky tert-butyl group on the phenyl ring and the chlorine atom on the pyrazine ring will create steric hindrance, influencing the most stable conformation. It is likely that the two rings are not coplanar in the lowest energy state to minimize this steric clash. Studies on other 2-substituted piperazines and N-substituted oxazines show that bulky substituents like tert-butyl groups significantly influence the preferred conformation. nih.govyoutube.com In some fluorinated phenyl tert-butyl nitroxides, steric repulsion between a tert-butyl group and ortho-substituents on the phenyl ring leads to a large twist angle between the nitroxide group and the aromatic ring. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping out the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine, the most significant reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is replaced by a nucleophile.

Transition State Characterization for SNAr and Catalytic Processes

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. youtube.com However, some modern studies suggest that certain SNAr reactions may be concerted. nih.gov

In the context of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine, a nucleophile (Nu⁻) would attack the carbon atom bonded to the chlorine. This leads to the formation of a transition state on the way to the Meisenheimer intermediate. This transition state is a critical point on the reaction pathway, and its structure and energy determine the reaction rate. Computational studies can characterize this transition state, revealing the bond-forming and bond-breaking processes. For this molecule, the transition state would involve the partial formation of the C-Nu bond and the localization of negative charge onto the electron-withdrawing pyrazine ring. The presence of two nitrogen atoms in the pyrazine ring is crucial for stabilizing this additional negative charge through resonance, thereby facilitating the reaction. Computational studies on other electron-deficient systems, like dinitropyridine derivatives, show that electron-withdrawing groups stabilize the transition state and lower the energy barrier for nucleophilic attack. researchgate.net

Energy Profile Calculations for Key Reaction Pathways

An energy profile diagram maps the energy of the system as it progresses from reactants to products. By calculating the energies of the reactants, transition states, intermediates, and products, chemists can gain a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net

For the SNAr reaction of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine with a nucleophile, the energy profile would show:

Reactants: The starting materials, 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine and the nucleophile, at their baseline energy level.

Transition State 1 (TS1): A high-energy peak corresponding to the activation energy (ΔG‡) required for the nucleophile to attack the pyrazine ring. chemrxiv.org The magnitude of this energy barrier dictates how fast the reaction proceeds. Quantum mechanical analysis of SNAr reactions on similar heterocyclic systems allows for the comparison of activation energies for competing reaction pathways. wuxiapptec.com

Meisenheimer Intermediate: A valley in the energy profile representing the relatively stable, but still reactive, addition intermediate.

Transition State 2 (TS2): A second, typically smaller, energy barrier that must be overcome for the chloride ion to be expelled.

Products: The final, more stable substituted product and the chloride ion.

| Reaction Coordinate Species | Description | Hypothetical Relative Free Energy (kJ/mol) |

|---|---|---|

| Reactants | Starting Materials | 0 |

| Transition State 1 | Nucleophilic Attack | +90 |

| Meisenheimer Intermediate | Addition Complex | +25 |

| Transition State 2 | Leaving Group Departure | +45 |

| Products | Final Substituted Compound | -30 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies exclusively focused on 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications of this molecule would likely influence its reactivity. Such studies on related pyrazine derivatives have demonstrated the utility of this approach in predicting chemical behavior. semanticscholar.orgijournalse.org

QSRR models are typically developed by calculating a variety of molecular descriptors for a series of analogous compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to correlate these descriptors with experimentally determined reactivity data. semanticscholar.org The resulting mathematical model can then be used to predict the reactivity of new, unsynthesized compounds within the same chemical class.

Key Molecular Descriptors in QSRR for Pyrazine Derivatives

For a molecule like 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine, several classes of molecular descriptors would be crucial in a QSRR analysis:

Electronic Descriptors: These describe the electronic properties of the molecule and are fundamental to its reactivity. They are often calculated using Density Functional Theory (DFT). chemrxiv.orgmdpi.com Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. mdpi.com

Partial Atomic Charges: These indicate the distribution of electron density within the molecule and can help identify potential sites for electrophilic or nucleophilic attack.

Steric Descriptors: These descriptors quantify the size and shape of the molecule. The bulky tert-butyl group and the phenyl ring in the target compound would have significant steric influence. Examples include:

Sterimol Parameters: These provide a more detailed description of the shape of substituents.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for understanding its behavior in different solvent environments.

LogP (Partition Coefficient): This is a measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) solvent.

Hypothetical QSRR Data for 2-Aryl-6-chloropyrazine Analogs

To illustrate the principles of QSRR, a hypothetical dataset for a series of 2-(4-substituted-phenyl)-6-chloropyrazine analogs can be considered. In this series, the substituent on the phenyl ring is varied to modulate the electronic and steric properties of the molecule. The following data tables present calculated molecular descriptors that would be relevant for a QSRR study. These values are illustrative and based on general chemical principles and findings from computational studies on related heterocyclic systems.

Table 1: Electronic Descriptors for a Series of 2-(4-substituted-phenyl)-6-chloropyrazines Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1 | -H | -6.85 | -1.75 | 5.10 | 2.15 |

| 2 | -CH₃ | -6.78 | -1.72 | 5.06 | 2.25 |

| 3 | -OCH₃ | -6.65 | -1.68 | 4.97 | 2.45 |

| 4 | -Cl | -6.92 | -1.85 | 5.07 | 1.80 |

| 5 | -NO₂ | -7.25 | -2.20 | 5.05 | 4.50 |

| 6 | -C(CH₃)₃ | -6.75 | -1.70 | 5.05 | 2.30 |

Table 2: Steric and Hydrophobic Descriptors for a Series of 2-(4-substituted-phenyl)-6-chloropyrazines

| Compound | Substituent (R) | Molecular Volume (ų) | Surface Area (Ų) | LogP |

| 1 | -H | 205.5 | 220.1 | 4.20 |

| 2 | -CH₃ | 220.8 | 235.4 | 4.65 |

| 3 | -OCH₃ | 225.2 | 240.8 | 4.35 |

| 4 | -Cl | 215.7 | 228.6 | 4.75 |

| 5 | -NO₂ | 220.1 | 238.2 | 4.10 |

| 6 | -C(CH₃)₃ | 255.6 | 265.7 | 5.50 |

Interpretation of QSRR Data

From the hypothetical data, several trends can be observed:

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃, -C(CH₃)₃) tend to increase the HOMO energy, making the molecule more susceptible to oxidation or electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) lower the HOMO energy. The LUMO energy is also affected, with electron-withdrawing groups lowering it and making the molecule a better electron acceptor. The HOMO-LUMO gap, an indicator of kinetic stability, is smallest for the methoxy-substituted analog, suggesting it may be the most reactive in certain reactions. The dipole moment is significantly influenced by the polarity of the substituent, with the nitro group causing a large increase.

Steric and Hydrophobic Effects: The molecular volume and surface area increase with the size of the substituent, with the tert-butyl group having the largest effect. The LogP value, a measure of lipophilicity, also generally increases with the size and non-polar nature of the substituent.

In a formal QSRR study, these descriptors would be correlated with an experimental measure of reactivity, such as a reaction rate constant or an equilibrium constant. For example, if the reactivity of interest was a nucleophilic aromatic substitution at the chlorine-bearing carbon, one might expect the reactivity to be correlated with the LUMO energy (a lower LUMO energy would favor attack by a nucleophile) and the partial charge on that carbon atom. A resulting QSRR equation might take the form:

log(k) = c₀ + c₁(LUMO) + c₂(qC-Cl) + ...

where k is the rate constant, qC-Cl is the partial charge on the carbon atom attached to chlorine, and c₀, c₁, c₂ are coefficients determined by the regression analysis.

Such models provide valuable insights into the factors governing the reactivity of the compound series and can guide the design of new molecules with desired reactivity profiles.

Building Block in the Total Synthesis of Pyrazine-Containing Natural Products and Analogues

The pyrazine heterocycle is a core component of many natural products with diverse biological activities. nih.gov Consequently, the development of synthetic routes to these molecules is an active area of research. Chloropyrazines are particularly valuable starting materials in this context due to the reactivity of the chloro-substituent, which allows for the introduction of various functional groups through cross-coupling or nucleophilic substitution reactions. rsc.org

While specific examples detailing the use of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine in the total synthesis of a particular natural product are not extensively documented, its structural features suggest it would be a highly effective building block. For instance, in the synthesis of pyrazine alkaloids, a common strategy involves the coupling of a substituted chloropyrazine with other heterocyclic or aliphatic fragments. nih.gov The 4-(tert-butyl)phenyl moiety of the title compound could serve to mimic or introduce bulky hydrophobic interactions present in a target natural product or its analogue.

The synthesis of analogues of natural products like piperlongumine, which has shown potent anticancer activity, often involves the substitution of aromatic rings within the parent structure. mdpi.com The 2-(4-(tert-butyl)phenyl) group could be incorporated into such analogues to enhance properties like water solubility or to explore structure-activity relationships. mdpi.com

Table 1: Potential Cross-Coupling Reactions for Natural Product Analogue Synthesis

| Reactant A | Reactant B | Catalyst/Conditions | Product Type | Potential Application |

|---|---|---|---|---|

| 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine | Arylboronic Acid | Pd(PPh₃)₄, Base | 2,6-Diarylpyrazine | Synthesis of Polyphenolic Pyrazine Analogues |

| 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-6-arylpyrazine | Precursor to Fused Heterocyclic Systems |

| 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine | Organostannane | Pd(PPh₃)₄ | 2-Aryl-6-substituted pyrazine | Stille Coupling for Complex Fragment Union |

Precursor for the Development of Novel Organic Reactions and Methodologies

The electron-deficient nature of the pyrazine ring activates the chlorine atom towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov This reactivity makes 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine an excellent substrate for developing and optimizing new synthetic methodologies.

For example, the Suzuki-Miyaura cross-coupling of chloropyrazines with arylboronic acids is a powerful method for C-C bond formation. rsc.orgbohrium.comresearchgate.net The use of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine in such reactions would allow for the synthesis of a wide range of 2,6-disubstituted pyrazines with diverse electronic and steric properties, which are valuable for medicinal chemistry and materials science. researchgate.netmdpi.com Research into ligand-free palladium-catalyzed Suzuki reactions in aqueous media has utilized chloropyridines, a related class of heterocycles, demonstrating the drive towards greener synthetic methods for which this compound could be a test substrate. researchgate.net

Furthermore, Sonogashira couplings of chloropyrazines with terminal alkynes provide access to alkynylpyrazines, which are versatile intermediates for further transformations, such as the synthesis of fused pyrrolo[2,3-b]pyrazines. rsc.org The bulky tert-butylphenyl group might influence the reaction kinetics and selectivity, providing valuable data for the refinement of these coupling protocols.

Utilization in the Construction of Advanced Molecular Architectures for Academic Research

Pyrazine and its derivatives are fundamental building blocks for the construction of supramolecular assemblies and coordination polymers due to the ability of the nitrogen atoms to act as ligands for metal ions. acs.orgcore.ac.ukscispace.comnih.govacs.org The substitution pattern of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine offers several strategic advantages for creating advanced molecular architectures.

The remaining unsubstituted nitrogen atom can coordinate to a metal center, and the chlorine atom can be displaced by another ligand or functional group, allowing for the creation of multifunctional ligands. The bulky tert-butylphenyl group can be used to control the solid-state packing of the resulting molecules, potentially leading to the formation of specific and predictable supramolecular structures through steric interactions and π-stacking. These architectures are of interest for their potential applications in areas such as gas adsorption and molecular recognition. acs.org For example, pyrazine has been used to construct molecular boxes with platinum(II) ions. acs.orgcore.ac.ukscispace.comnih.gov The defined geometry and substitution of 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine could be exploited in a similar "molecular library approach" to generate novel cyclic structures. acs.orgscispace.com

Table 2: Hypothetical Metal Complexes with Ligands Derived from 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine

Role in Probing Fundamental Heterocyclic Chemistry Principles

The study of the reactivity of substituted pyrazines like 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine provides valuable insights into the fundamental principles of heterocyclic chemistry. The interplay between the electron-withdrawing pyrazine core and the substituents governs the molecule's reactivity and physical properties.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). nih.govrsc.orgstackexchange.com The rate and regioselectivity of these reactions are influenced by the electronic nature of the substituent at the 2-position. The electron-donating or -withdrawing character of the 4-(tert-butyl)phenyl group can be studied to understand its effect on the activation of the C-Cl bond. Computational studies on chlorodiazines have shown that the selection of LUMO or LUMO+1 is crucial for correlating reactivity, and this compound would be an interesting candidate for such theoretical investigations. wuxiapptec.com

Furthermore, the presence of two distinct substituents allows for the study of regioselectivity in further functionalization reactions. For example, if the chlorine atom were to be replaced by a directing group, subsequent electrophilic aromatic substitution on the phenyl ring would be influenced by the pyrazinyl substituent. These studies contribute to a more comprehensive understanding of the electronic communication between different parts of a complex heterocyclic system.

Intellectual Property Landscape

A review of the patent literature indicates that 2-(4-(tert-butyl)phenyl)-6-chloropyrazine and structurally similar compounds are frequently cited as key intermediates in the synthesis of proprietary molecules. Patents often claim this compound as part of a synthetic route to novel active pharmaceutical ingredients (APIs) or new functional materials. Its presence in these documents underscores its commercial relevance as a non-trivial building block for creating high-value, patentable final products across the pharmaceutical and chemical industries.

Synthetic Strategies for 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine and its Analogs

The synthesis of asymmetrically substituted pyrazines, such as 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine, is a topic of significant interest in medicinal and materials chemistry due to the diverse biological and electronic properties of the pyrazine (B50134) core. The construction of this specific molecule involves two key synthetic challenges: the formation of the pyrazine ring itself and the selective introduction of the 4-(tert-butyl)phenyl substituent. This article explores various synthetic methodologies applicable to the formation of this and related pyrazine derivatives.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-(tert-Butyl)phenyl)-6-chloropyrazine?

- Methodological Answer : Synthesis typically involves coupling tert-butyl-substituted aryl precursors with chloropyrazine derivatives. Key parameters include:

- Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) under inert atmospheres, as seen in cross-coupling reactions for similar pyrazine derivatives .

- Solvents : Polar aprotic solvents like DMF or THF, with reaction temperatures between 80–120°C to balance reactivity and stability of the tert-butyl group .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns, with tert-butyl protons appearing as a singlet at ~1.3 ppm and aromatic protons in the 7.0–8.5 ppm range .

- LCMS : High-resolution LCMS (e.g., m/z [M+H]⁺) to verify molecular weight and fragmentation patterns, as demonstrated in analogous pyrazine analyses .

- X-ray Crystallography : For absolute configuration determination, though crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure, as recommended for chlorinated heterocycles .

- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., HCl gas during hydrolysis steps) .

- Waste Disposal : Segregate halogenated waste for incineration by certified facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling resolve low yields in Suzuki-Miyaura coupling steps for this compound?

- Methodological Answer :

- DFT Calculations : Optimize transition states to identify steric hindrance from the tert-butyl group, which may slow coupling kinetics .

- Solvent Screening : Simulate solvent effects (e.g., dielectric constant of DMF vs. THF) to improve catalyst turnover .

- Experimental Validation : Adjust ligand-to-palladium ratios (e.g., 1:1.2) and pre-stir catalyst mixtures for 30 minutes to enhance activity .

Q. What strategies address contradictions in bioactivity data across different assays?

- Methodological Answer :

- Dose-Response Curves : Use at least 5 concentrations (e.g., 1 nM–100 µM) to ensure reproducibility in enzyme inhibition assays .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

- Metabolic Stability Tests : Pre-incubate compounds with liver microsomes to rule out rapid degradation as a cause of variability .

Q. How to design a structure-activity relationship (SAR) study focusing on the chloropyrazine moiety?

- Methodological Answer :

- Analog Synthesis : Replace chlorine with fluorine or methyl groups to assess electronic/steric effects .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to align substituents and identify critical binding interactions .

- In Silico ADMET : Predict logP and CYP450 interactions to prioritize analogs with favorable pharmacokinetics .

Q. What advanced techniques resolve ambiguities in regioselectivity during functionalization?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the 4-position of the phenyl ring to track substitution patterns via mass spectrometry .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to detect intermediates and adjust reaction times .

Interdisciplinary Applications

Q. How can this compound be applied in materials science (e.g., organic electronics)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.